3-(Cyclopropylformamido)-3-(3-phenoxyphenyl)propanoic acid
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Overview
Description
3-(Cyclopropylformamido)-3-(3-phenoxyphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of a cyclopropane ring, a phenoxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylformamido)-3-(3-phenoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Phenoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a phenoxy group is introduced to a benzene ring.
Formation of the Propanoic Acid Moiety: This can be done through carboxylation reactions, often using Grignard reagents or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylformamido)-3-(3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylformamido)-3-(3-phenoxyphenyl)propanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropanecarbonylamino)-3-(3-phenyl)propanoic acid: Lacks the phenoxy group, which may affect its reactivity and applications.
3-(Cyclopropanecarbonylamino)-3-(4-phenoxyphenyl)propanoic acid: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
3-(Cyclopropylformamido)-3-(3-phenoxyphenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of the cyclopropane ring and phenoxyphenyl group may impart distinct properties compared to similar compounds.
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-3-(3-phenoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(22)12-17(20-19(23)13-9-10-13)14-5-4-8-16(11-14)24-15-6-2-1-3-7-15/h1-8,11,13,17H,9-10,12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAGKXKOHWQZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(CC(=O)O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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